molecular formula C21H28N4O2 B5989529 2-(1-cyclopentyl-3-oxopiperazin-2-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide

2-(1-cyclopentyl-3-oxopiperazin-2-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide

Cat. No.: B5989529
M. Wt: 368.5 g/mol
InChI Key: PVZPSPLDRULPLD-UHFFFAOYSA-N
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Description

2-(1-cyclopentyl-3-oxopiperazin-2-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-cyclopentyl-3-oxopiperazin-2-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide typically involves multi-step organic reactions. One common approach is the condensation of 1-cyclopentyl-3-oxopiperazine with 2-(1H-indol-3-yl)ethylamine in the presence of acetic anhydride. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial reactors, continuous flow systems, and stringent quality control measures to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

2-(1-cyclopentyl-3-oxopiperazin-2-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the indole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and bases like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(1-cyclopentyl-3-oxopiperazin-2-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-(1-cyclopentyl-3-oxopiperazin-2-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide involves its interaction with specific molecular targets. The indole moiety may bind to certain receptors or enzymes, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-cyclopentyl-3-oxopiperazin-2-yl)acetate
  • 2-(1-(2,3-Dihydro-1H-inden-2-yl)-3-oxopiperazin-2-yl)acetic acid

Uniqueness

Compared to similar compounds, 2-(1-cyclopentyl-3-oxopiperazin-2-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide stands out due to its unique combination of functional groups

Properties

IUPAC Name

2-(1-cyclopentyl-3-oxopiperazin-2-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O2/c26-20(22-10-9-15-14-24-18-8-4-3-7-17(15)18)13-19-21(27)23-11-12-25(19)16-5-1-2-6-16/h3-4,7-8,14,16,19,24H,1-2,5-6,9-13H2,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVZPSPLDRULPLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCNC(=O)C2CC(=O)NCCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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